1,5-Diphenylcarbazide

Analytical Chemistry Colorimetry Chromium Speciation

1,5-Diphenylcarbazide (DPC) is essential for valid Cr(VI) colorimetric assays (EPA 218.6, ISO 11083). Do not substitute with diphenylcarbazone, which fails to react and invalidates results. This reagent ensures method compliance, speciation accuracy, and trace metal detection across QA/QC and electroplating workflows.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 140-22-7
Cat. No. B1670730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenylcarbazide
CAS140-22-7
Synonyms1,5 Diphenylcarbazide
1,5-Diphenylcarbazide
Diphenylcarbazide
S Diphenylcarbazide
S-Diphenylcarbazide
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2
InChIInChI=1S/C13H14N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
InChIKeyKSPIHGBHKVISFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenylcarbazide (CAS 140-22-7): Core Identity and Analytical Reagent Class


1,5-Diphenylcarbazide (DPC) is an analytical reagent from the carbazide class, widely used as a colorimetric indicator for the detection and quantification of trace metals, most notably hexavalent chromium [1]. It is a white crystalline solid with a molecular weight of 242.28 g/mol and a melting point range of 170–175 °C, exhibiting poor water solubility but good solubility in polar organic solvents such as ethanol and acetone [2]. The compound's primary utility stems from its ability to form intensely colored complexes with specific metal ions under controlled conditions, a property that distinguishes it from structurally related analogs like diphenylcarbazone [3].

Why Generic Substitution of 1,5-Diphenylcarbazide in Chromium(VI) Assays Fails


Substituting 1,5-diphenylcarbazide with its primary oxidation analog, diphenylcarbazone, or other general redox indicators in critical analytical workflows is not scientifically valid due to fundamental differences in reaction mechanisms and performance. While diphenylcarbazide is oxidized by Cr(VI) to form the analytically useful diphenylcarbazone-Cr(III) complex, studies have demonstrated that pure diphenylcarbazone does not react with chromium(VI) ions, rendering it ineffective as a direct colorimetric reagent for this primary application [1]. Furthermore, the assay's sensitivity, with a molar absorptivity (ε) of approximately 4.3×10⁴ L·mol⁻¹·cm⁻¹ for the DPC-Cr complex, is contingent on the specific redox pathway involving DPC, a characteristic that is not replicable by its analogs [2]. Therefore, generic substitution leads to complete assay failure or dramatically altered sensitivity and selectivity profiles.

Product-Specific Evidence Guide: Quantified Differentiation of 1,5-Diphenylcarbazide from Analogs


Chromium(VI) Reactivity: DPC vs. Diphenylcarbazone (DPCO)

A direct head-to-head comparison study established the mechanistic basis for reagent selection in chromium assays. The study found that pure 1,5-diphenylcarbazide (DPC) reacts with chromium(VI) to produce a quantifiable colorimetric signal, whereas pure diphenylcarbazone (DPCO) exhibits no such reaction [1].

Analytical Chemistry Colorimetry Chromium Speciation

Analytical Sensitivity: Molar Absorptivity for Chromium(VI) Complex

The analytical performance of the 1,5-diphenylcarbazide method for chromium(VI) is defined by a high molar absorptivity (ε). While this represents a class-level performance benchmark, it underscores the critical importance of reagent purity for achieving expected detection limits [1].

Spectrophotometry Analytical Method Validation Water Quality

Selectivity Profile: Interference Tolerance in Chromium(VI) Assays

The 1,5-diphenylcarbazide method is characterized as 'almost specific' for chromium(VI). The primary interferents (Fe, V, Mo, Cu, Hg) must be present at concentrations significantly higher than chromium to cause substantial errors, a selectivity profile that can be further enhanced by established masking protocols [1].

Interference Testing Matrix Effects Analytical Selectivity

Stability and Storage: Handling Requirements for Reproducible Results

1,5-Diphenylcarbazide is known to be sensitive to light, air, and heat, which can lead to oxidative degradation and affect analytical performance. To ensure long-term stability and reproducibility, it is recommended to store the solid reagent at 2-8°C, protected from light and under an inert atmosphere . Solutions of DPC are less stable and should be prepared fresh.

Reagent Stability Shelf Life Analytical Reproducibility

Optimal Application Scenarios for 1,5-Diphenylcarbazide Based on Empirical Evidence


Regulatory Compliance Testing for Hexavalent Chromium in Water and Wastewater

This is the preeminent application for 1,5-diphenylcarbazide. Standard methods (e.g., EPA Method 218.6, ISO 11083) rely on the specific and sensitive reaction between DPC and Cr(VI) to form a measurable colored complex. The method's high sensitivity (ε = 4.3 × 10⁴ L·mol⁻¹·cm⁻¹) [1] and well-characterized selectivity profile [2] make it the benchmark for monitoring Cr(VI) at trace levels mandated by environmental regulations.

Speciation Analysis of Chromium (Cr(III) vs. Cr(VI)) in Environmental and Biological Matrices

Given the differential toxicity of chromium species, speciation is critical. The DPC method is specific for Cr(VI) under the prescribed conditions. By measuring total chromium after oxidizing Cr(III) to Cr(VI), and subtracting the initial Cr(VI) value, laboratories can quantify both species. The high selectivity for Cr(VI) over Cr(III) [2] is essential for accurate speciation without extensive chromatographic separation.

Quality Control and Trace Metal Analysis in Industrial Processes

Beyond chromium, DPC serves as a versatile colorimetric reagent for detecting and quantifying other metals like mercury, cadmium, and copper in process waters, raw materials, and finished products. Its utility in mercurometric titration for chloride determination [3] and in the fabrication of modified electrodes for voltammetric detection of Hg(II) [4] demonstrates its adaptability for quality assurance in industries such as electroplating, leather tanning, and chemical manufacturing.

Research and Development of Novel Sensors and Analytical Methods

1,5-Diphenylcarbazide is a foundational reagent in developing new analytical technologies. It is used to functionalize nanoparticles for colorimetric sensors [5] and to modify carbon paste electrodes for electrochemical detection of metals like Hg(II) [4]. Its well-defined redox chemistry with specific analytes makes it a valuable building block for creating portable, sensitive, and selective sensors for field-based environmental monitoring.

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